4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
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Overview
Description
4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a complex organic compound that features a bromine atom, an imidazo[1,2-a]pyrimidine moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves the following steps:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through a cyclization reaction involving 2-aminopyridine and an appropriate bromoketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazo[1,2-a]pyrimidine core can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the imidazo[1,2-a]pyrimidine core.
Scientific Research Applications
4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
4-bromo-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O/c1-13-18(24-20-22-10-3-11-25(13)20)15-4-2-5-17(12-15)23-19(26)14-6-8-16(21)9-7-14/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYBMTJJLULCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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